molecular formula C11H15NO4 B13559000 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one

Cat. No.: B13559000
M. Wt: 225.24 g/mol
InChI Key: OKHWAWJVUWQUDY-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4. It is a derivative of phenethylamine and contains a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4,5-trimethoxyphenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethoxyphenyl group can enhance its interaction with certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-1-(2,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H15NO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6,12H2,1-3H3

InChI Key

OKHWAWJVUWQUDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CN)OC)OC

Origin of Product

United States

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